2-(2,6-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide
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Overview
Description
2-(2,6-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It is characterized by the presence of a dimethylphenoxy group and a methoxyquinolinyl group attached to an acetamide backbone. Compounds of this nature are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide typically involves the following steps:
Formation of the Dimethylphenoxy Intermediate: This step involves the reaction of 2,6-dimethylphenol with an appropriate halogenating agent to form 2,6-dimethylphenoxy halide.
Quinoline Derivative Formation: The next step involves the synthesis of the 8-methoxyquinoline derivative through a series of reactions, including nitration, reduction, and methoxylation.
Coupling Reaction: The final step involves the coupling of the dimethylphenoxy intermediate with the 8-methoxyquinoline derivative in the presence of a base to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dimethylphenoxy)-N-(quinolin-5-yl)acetamide: Lacks the methoxy group on the quinoline ring.
2-(phenoxy)-N-(8-methoxyquinolin-5-yl)acetamide: Lacks the dimethyl groups on the phenoxy ring.
Uniqueness
2-(2,6-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide is unique due to the presence of both the dimethylphenoxy and methoxyquinolinyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H20N2O3 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide |
InChI |
InChI=1S/C20H20N2O3/c1-13-6-4-7-14(2)20(13)25-12-18(23)22-16-9-10-17(24-3)19-15(16)8-5-11-21-19/h4-11H,12H2,1-3H3,(H,22,23) |
InChI Key |
XDRHQOIMSRIALV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=C3C=CC=NC3=C(C=C2)OC |
Origin of Product |
United States |
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